molecular formula C7H7NO2 B14442862 Methyl 2-cyanopenta-2,4-dienoate CAS No. 78260-36-3

Methyl 2-cyanopenta-2,4-dienoate

Cat. No.: B14442862
CAS No.: 78260-36-3
M. Wt: 137.14 g/mol
InChI Key: FHVDNOQFWFJILR-UHFFFAOYSA-N
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Description

Methyl 2-cyanopenta-2,4-dienoate is a chemical compound with the molecular formula C7H7NO2. It is characterized by the presence of a nitrile group (–CN) and an ester group (–COOCH3) attached to a conjugated diene system. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyanopenta-2,4-dienoate can be synthesized through various methods. One common approach involves the reaction of methyl cyanoacetate with an appropriate diene precursor under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by dehydration to form the conjugated diene system.

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyanopenta-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Diels-Alder Reactions: Cycloaddition products with new ring structures.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Methyl 2-cyanopenta-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyanopenta-2,4-dienoate involves its reactivity with various nucleophiles and electrophiles. The conjugated diene system allows it to participate in cycloaddition reactions, while the nitrile and ester groups provide sites for nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the generation of diverse products.

Comparison with Similar Compounds

Methyl 2-cyanopenta-2,4-dienoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a conjugated diene system with both nitrile and ester functional groups, providing a versatile platform for various chemical reactions and applications.

Properties

CAS No.

78260-36-3

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

methyl 2-cyanopenta-2,4-dienoate

InChI

InChI=1S/C7H7NO2/c1-3-4-6(5-8)7(9)10-2/h3-4H,1H2,2H3

InChI Key

FHVDNOQFWFJILR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC=C)C#N

Origin of Product

United States

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